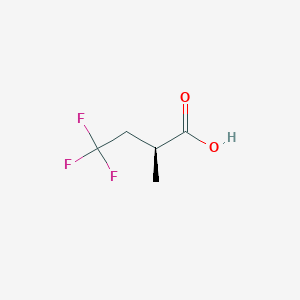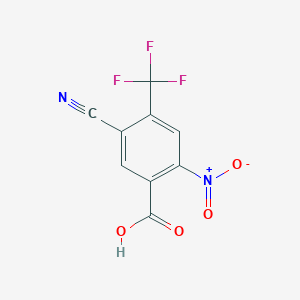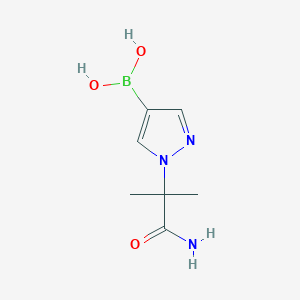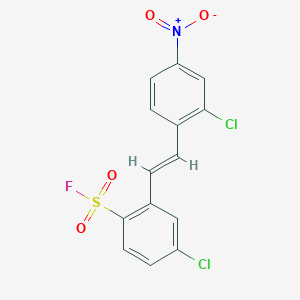
1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol is a fluorinated organic compound that features a boronic ester group. This compound is notable for its unique structure, which combines fluorine atoms and a boronic ester, making it valuable in various chemical reactions and applications.
準備方法
The synthesis of 1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then further reacted to produce the final product . The reaction conditions often include the use of specific reagents and catalysts to facilitate the desired transformations.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The presence of fluorine atoms can influence the reactivity of the compound in oxidation and reduction reactions.
Hydroboration: The boronic ester group can undergo hydroboration reactions, which are useful in the synthesis of various organic compounds.
Common reagents used in these reactions include palladium catalysts for Suzuki coupling and transition metal catalysts for hydroboration . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol has several scientific research applications:
作用機序
The mechanism of action of 1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol involves its interaction with molecular targets through its boronic ester and fluorine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes . The fluorine atoms enhance the compound’s stability and reactivity by influencing its electronic properties .
類似化合物との比較
Similar compounds to 1,1,1-Trifluoro-2-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol include other boronic esters and fluorinated organic molecules. Some examples are:
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
These compounds share similar structural features but differ in their specific functional groups and applications. The presence of the trifluoromethyl group in this compound makes it unique, providing distinct reactivity and stability compared to its analogs .
特性
分子式 |
C16H21BF4O3 |
|---|---|
分子量 |
348.1 g/mol |
IUPAC名 |
1,1,1-trifluoro-2-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C16H21BF4O3/c1-9-7-12(18)10(15(6,22)16(19,20)21)8-11(9)17-23-13(2,3)14(4,5)24-17/h7-8,22H,1-6H3 |
InChIキー |
PKEQHDSQIKFLDV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C(C)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



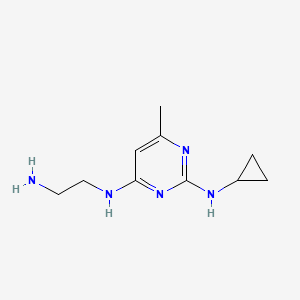
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)
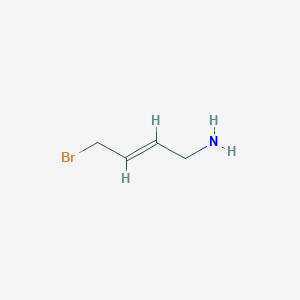
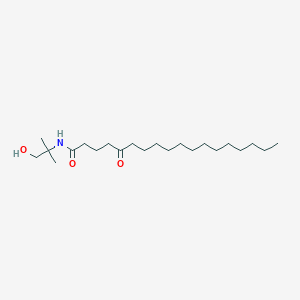
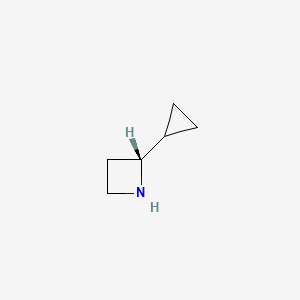
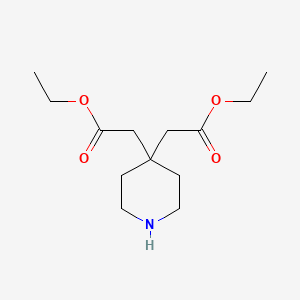
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)
